N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09734851 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism Study : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally similar to the compound . They found that it is oxidized to various metabolites through the action of enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Analytical Determination Method : Kline et al. (1999) described a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to the compound, in human plasma. This involves liquid-liquid extraction and pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. Compounds with bulky moieties at the benzamide showed increased activity, suggesting potential as antidementia agents (Sugimoto et al., 1990).
O-Benzylating Reagent : Yamada et al. (2012) developed a novel O-benzylating reagent, TriBOT, derived from benzyl imidate. This reagent could potentially be used in the synthesis of benzylated compounds, including those similar to the compound (Yamada, Fujita, & Kunishima, 2012).
Selective Serotonin 4 Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives including piperazine and evaluated their effects on gastrointestinal motility. These compounds, including benzylsulfonyl derivatives, showed potential as prokinetic agents affecting the serotonin 4 receptor (Sonda, Katayama, & Kawahara et al., 2004).
Anti-TMV and Antimicrobial Activities : Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their antiviral and antimicrobial activities. Compounds showed promising activities against Tobacco mosaic virus (TMV) and various microbes (Reddy, Rasheed, & Rao et al., 2013).
Glycine Transporter-1 Inhibitors : Cioffi et al. (2016) explored the structure-activity relationship of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. These compounds showed potential for neurological applications due to their potency and selectivity (Cioffi, Liu, & Wolf et al., 2016).
Anti-Malarial Agents : Cunico et al. (2009) reported on piperazine derivatives with anti-malarial activity. The structures of active compounds, including those with benzo[d][1,3]dioxol-5-ylmethyl groups, were studied for their biological relevance (Cunico, Gomes, & Harrison et al., 2009).
Anti-Tubercular Activity : Naidu et al. (2014) synthesized and evaluated 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed varying levels of efficacy, with some demonstrating strong activity (Naidu, Suresh, & Subbalakshmi et al., 2014).
Anticancer and Antioxidant Effects : Mohamed et al. (2022) investigated new benzene sulfonamide drugs for their anticancer and antioxidant effects. They synthesized benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, showing potent effects against breast carcinoma cell lines (Mohamed, Abdelgawad, & Hegab et al., 2022).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-28(24,16-4-2-1-3-5-16)22-10-8-21(9-11-22)19(27)20-15-6-7-17-18(14-15)26-13-12-25-17/h1-7,14H,8-13H2,(H,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRFLOVVYZJSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.